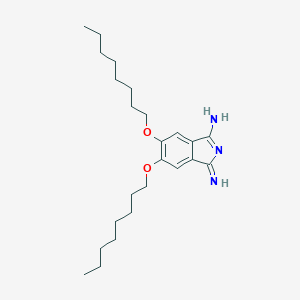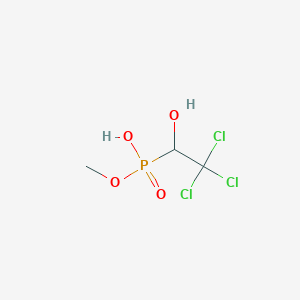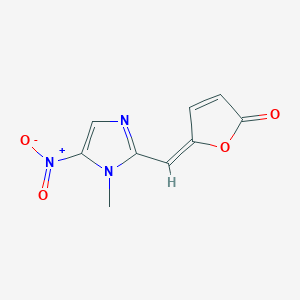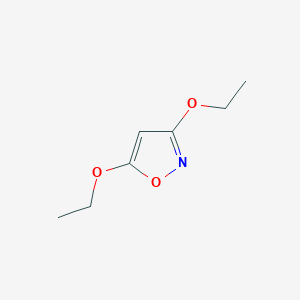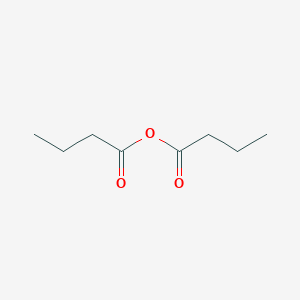
1,3,4,6-四-O-乙酰基-2-叠氮基-2-脱氧-D-吡喃葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (TADG) is a synthetic sugar molecule that is used in a variety of applications in the field of biochemistry and chemical biology. It has been used in the synthesis of various glycoconjugates, as a building block for the synthesis of novel glycosylated compounds and as a substrate for glycosyltransferase enzymes. TADG is a unique molecule, as it contains an azido group, which can be used as a reactive handle in chemical reactions. In addition, its structure allows it to be used as a substrate for glycosyltransferase enzymes. This makes it a valuable tool for the study of glycosyltransferases and the synthesis of novel glycoconjugates.
科学研究应用
纳米颗粒制备
该化合物用于制备聚乳酸-羟基乙酸共聚物 (PLGA) 纳米颗粒。这些纳米颗粒旨在实现体内代谢过程的高效和预期。 主要采用两种方法来制备它们:单乳液溶剂蒸发和纳米沉淀 。所得纳米颗粒具有尺寸一致和多分散指数可靠的优势,因此在药物递送系统中具有潜在应用价值。
叠氮糖的合成
该化合物中的叠氮基使其成为合成叠氮糖的宝贵前体。 这些糖在包括抗病毒剂和糖缀合物开发在内的各种生物医学研究领域至关重要 。
抗病毒核苷的开发
1,3,4,6-四-O-乙酰基-2-叠氮基-2-脱氧-D-吡喃葡萄糖: 是合成多种抗病毒核苷的关键前体。 它在推动针对病毒感染引起的疾病的抗病毒药物的开发中具有重要意义 。
免疫学研究
作为一种构建块,该化合物已被用于合成 A 组脑膜炎奈瑟菌荚膜多糖重复单元的不同取代的三聚体。 这些合成的分子用于免疫学实验中研究免疫反应 。
溶酶体标记
该化合物还用于合成溶酶体标记的荧光探针。 这些探针对于在各种生物学研究背景下跟踪和研究溶酶体功能和行为至关重要 。
代谢工程
对未封装的1,3,4,6-四-O-乙酰基-2-叠氮基-2-脱氧-D-吡喃葡萄糖进行的初步体内研究表明,心脏糖蛋白的工程改造效果不佳。 然而,当将其加载到纳米颗粒中时,它为改善生物利用度和高效代谢工程开辟了途径,特别是在心脏组织中 。
药物递送系统
由于其结构特性,该化合物可用于制备充当药物递送载体的纳米颗粒。 这些载体可以设计为靶向特定组织或细胞,从而提高治疗剂的有效性 。
造影剂和磁共振成像
使用该化合物制备的纳米颗粒可以进一步开发为磁共振成像 (MRI) 的造影剂。 这种应用在诊断和监测各种健康状况中特别有用 。
安全和危害
未来方向
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
作用机制
Target of Action
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, also known as [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is a complex compound that primarily targets the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates .
Mode of Action
The compound interacts with its targets through its azido functional group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . This group plays an important role in α-selective glycosylations , which is a crucial process in the synthesis of azido-sugars and glycoconjugates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates . These are complex carbohydrates that have numerous applications in biological and medical research. The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for these syntheses .
Result of Action
The primary result of the compound’s action is the efficient synthesis of azido-sugars and glycoconjugates . These substances have numerous applications in biological and medical research, including the study of cellular processes, disease mechanisms, and potential therapeutic targets.
Action Environment
The action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to maintain its stability and efficacy. Additionally, it should be kept away from heat . The compound’s action may also be affected by the presence of other substances in its environment, such as reagents used in the synthesis of azido-sugars and glycoconjugates .
属性
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
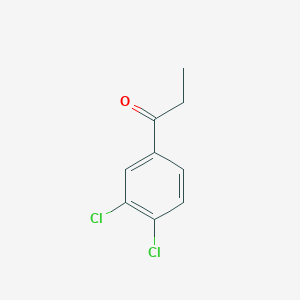



![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
